molecular formula C11H10O3 B14590116 1(3H)-Isobenzofuranone, 3-(2-propenyloxy)- CAS No. 61133-37-7

1(3H)-Isobenzofuranone, 3-(2-propenyloxy)-

Cat. No.: B14590116
CAS No.: 61133-37-7
M. Wt: 190.19 g/mol
InChI Key: VUHVYYOSDKVVEP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1(3H)-Isobenzofuranone, 3-(2-propenyloxy)-, also known as 3-Allyloxy-1,2-propanediol, is an organic compound with the molecular formula C6H12O3. It is a derivative of isobenzofuranone and features an allyloxy group attached to the third carbon of the isobenzofuranone ring. This compound is known for its versatile chemical properties and is used in various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1(3H)-Isobenzofuranone, 3-(2-propenyloxy)- can be achieved through several methods. One common approach involves the reaction of isobenzofuranone with allyl bromide in the presence of a base such as potassium carbonate. The reaction is typically carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the allyloxy group.

Industrial Production Methods

In industrial settings, the production of 1(3H)-Isobenzofuranone, 3-(2-propenyloxy)- often involves continuous flow processes to ensure high yield and purity. The use of catalysts such as palladium or ruthenium complexes can enhance the efficiency of the reaction. Additionally, advanced purification techniques like distillation and recrystallization are employed to obtain the final product with high purity.

Chemical Reactions Analysis

Types of Reactions

1(3H)-Isobenzofuranone, 3-(2-propenyloxy)- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.

    Substitution: The allyloxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

    Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can facilitate substitution reactions.

Major Products Formed

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of alcohols.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

1(3H)-Isobenzofuranone, 3-(2-propenyloxy)- has a wide range of applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in drug development.

    Industry: Utilized in the production of polymers, resins, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 1(3H)-Isobenzofuranone, 3-(2-propenyloxy)- involves its interaction with specific molecular targets and pathways. The allyloxy group can undergo various chemical transformations, leading to the formation of reactive intermediates that interact with biological molecules. These interactions can result in the modulation of enzymatic activities, alteration of cellular signaling pathways, and induction of specific biological effects.

Comparison with Similar Compounds

Similar Compounds

    3-Allyloxy-1,2-propanediol: Shares similar structural features and chemical properties.

    Glycerol α-Monoallyl Ether: Another compound with an allyloxy group attached to a glycerol backbone.

    1-Allyloxy-2,3-dihydroxypropane: Similar in structure but with additional hydroxyl groups.

Uniqueness

1(3H)-Isobenzofuranone, 3-(2-propenyloxy)- is unique due to its isobenzofuranone core, which imparts distinct chemical reactivity and biological activity

Properties

CAS No.

61133-37-7

Molecular Formula

C11H10O3

Molecular Weight

190.19 g/mol

IUPAC Name

3-prop-2-enoxy-3H-2-benzofuran-1-one

InChI

InChI=1S/C11H10O3/c1-2-7-13-11-9-6-4-3-5-8(9)10(12)14-11/h2-6,11H,1,7H2

InChI Key

VUHVYYOSDKVVEP-UHFFFAOYSA-N

Canonical SMILES

C=CCOC1C2=CC=CC=C2C(=O)O1

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.